molecular formula C12H10N2O2 B11888073 6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid

6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid

Cat. No.: B11888073
M. Wt: 214.22 g/mol
InChI Key: YBKZOCVCMLQLBP-UHFFFAOYSA-N
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Description

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry, catalysis, and material science. This compound features a carboxylic acid group at the 2’ position and a methyl group at the 6’ position, which can influence its chemical reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses aryl zinc halides and suitable coupling partners under mild conditions . The reaction conditions often involve palladium catalysts and can tolerate various functional groups, making it a versatile approach.

Another method is the Suzuki coupling, which also employs palladium catalysts but uses boronic acids as coupling partners . This method is known for its high yields and mild reaction conditions.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid, often involves large-scale coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Electrochemical methods are also explored for their potential to offer cleaner and more sustainable production routes .

Chemical Reactions Analysis

Types of Reactions

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like hydrogenation, oxidation, and polymerization. The molecular targets include metal centers, and the pathways involve coordination bonds and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-methyl-4-pyridin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-6-9(7-11(14-8)12(15)16)10-4-2-3-5-13-10/h2-7H,1H3,(H,15,16)

InChI Key

YBKZOCVCMLQLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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